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Compound of Interest

Compound Name: invasin

Cat. No.: B1167395

This technical support center provides troubleshooting guidance and frequently asked
guestions for researchers utilizing invasin-mediated infection assays. The following information
is intended to help optimize experimental conditions and address common issues encountered
during the quantification of bacterial invasion.

Frequently Asked Questions (FAQSs)

Q1: What is the fundamental principle of an invasin-mediated infection assay?

Al: Invasin-mediated infection assays are designed to quantify the entry of bacteria
expressing the invasin protein into host eukaryotic cells. The invasin protein, commonly found
in pathogenic Yersinia species, binds with high affinity to B1-integrin receptors on the surface of
host cells.[1][2][3] This interaction triggers a signaling cascade that leads to the rearrangement
of the host cell's cytoskeleton and subsequent engulfment of the bacterium.[3][4] The most
common method for quantifying this process is the gentamicin protection assay.[5]

Q2: What is a gentamicin protection assay?

A2: The gentamicin protection assay is a widely used method to quantify the number of
bacteria that have successfully invaded host cells.[5] It relies on the principle that gentamicin,
an aminoglycoside antibiotic, cannot efficiently penetrate the membrane of eukaryotic cells.[5]
[6] Therefore, after an initial incubation period allowing for bacterial invasion, gentamicin is
added to the cell culture medium to Kill any extracellular bacteria.[5][7] The host cells are then
lysed to release the internalized bacteria, which are subsequently plated on growth media to
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determine the number of colony-forming units (CFUSs). This allows for a quantitative measure of
invasion efficiency.

Q3: What is Multiplicity of Infection (MOI) and why is it critical?

A3: Multiplicity of Infection (MOI) is the ratio of infectious agents (in this case, bacteria) to the
number of host cells in a given culture.[8][9] It is a critical parameter to optimize as it directly
influences the outcome of the infection assay. A low MOI may result in an insufficient number of
invasion events to be accurately quantified, while an excessively high MOI can lead to
cytotoxicity, altered host cell signaling, and potentially misleading results due to the saturation
of host cell receptors.

Q4: What is the optimal host cell density for an invasin-mediated infection assay?

A4: The optimal host cell density is crucial for a successful invasion assay. Cells should be
seeded to reach a specific confluency at the time of infection. A cell confluency of 70-80% is
often recommended as the cells are in a logarithmic growth phase and are physiologically
active. Over-confluent or sparse cell monolayers can lead to variability in invasion efficiency. It
is essential to determine the optimal seeding density for each cell line empirically.

Q5: Which host cell lines are suitable for invasin-mediated infection assays?

A5: Cell lines that express B1-integrins on their surface are suitable for these assays.
Commonly used cell lines include HEp-2 (human epidermoid carcinoma), HeLa (human
cervical adenocarcinoma), and CHO (Chinese hamster ovary) cells, provided they express the
appropriate integrin receptors.[5][9][10]
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Problem

Potential Cause

Recommended Solution

Low Invasion Efficiency

Suboptimal MOI: The ratio of

bacteria to host cells is too low.

Empirically determine the
optimal MOI by testing a range
of MOQOls (e.g., 10, 50, 100,
150).[8][11]

Low Invasin Expression: The
bacterial strain is not
expressing sufficient levels of

invasin.

Ensure appropriate bacterial
culture conditions (e.g.,
temperature) that promote

invasin expression.[9]

Host Cell Confluency: Cell
monolayer is too sparse or

over-confluent.

Optimize cell seeding density
to achieve 70-80% confluency

at the time of infection.

Bacterial Motility: Some
Yersinia strains require motility
to efficiently contact and

invade host cells.[12]

If using a non-motile strain,
consider a brief, low-speed
centrifugation step after adding
bacteria to the cells to facilitate
contact.[12]

Presence of Other Adhesins:
Other bacterial surface
proteins, like YadA, can
influence invasion efficiency,
sometimes in a temperature-

dependent manner.[9][13]

Be aware of the expression
patterns of other virulence
factors in your bacterial strain
and how they might interact

with invasin-mediated entry.

High Variability Between

Replicates

Inconsistent Cell Seeding:
Uneven distribution of host

cells across wells.

Ensure thorough mixing of the
cell suspension before seeding
and use appropriate pipetting

technigues to ensure a uniform

cell monolayer.

Inconsistent Bacterial
Inoculum: Variation in the
number of bacteria added to

each well.

Accurately determine the
bacterial concentration (e.g.,
by measuring OD600 and
plating serial dilutions) before

infecting the host cells.
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Incomplete Removal of
Extracellular Bacteria:
Gentamicin concentration or

incubation time is insufficient.

Optimize the gentamicin
concentration (e.g., 50-100
pg/mL) and incubation time

(e.g., 1-2 hours) to ensure all

extracellular bacteria are killed.

[71014]

High Host Cell Death

High MOI: An excessive
number of bacteria can be

toxic to the host cells.

Reduce the MOI to a level that
allows for efficient invasion
without causing significant host

cell detachment or lysis.

Contamination: Bacterial or
fungal contamination of the cell

culture.

Regularly check cell cultures
for contamination and maintain

sterile techniques.

Prolonged Incubation:
Extended incubation times can
lead to nutrient depletion and
accumulation of toxic

byproducts.

Optimize the infection and

gentamicin treatment times.

Experimental Protocols
Optimizing Cell Seeding Density

Cell Culture: Culture your chosen host cell line (e.g., HEp-2) in the appropriate growth

medium.

Seeding: Seed the cells into a 24-well plate at a range of densities (e.g., 2.5 x 1074, 5 x
1074, 1 x 1015, 2 x 1075 cells/well).

Incubation: Incubate the plate for 24-48 hours, or until the wells with the highest seeding

density are near 100% confluency.

Microscopy: Observe the cell monolayers under a microscope and determine the seeding

density that results in 70-80% confluency at the desired time of infection. This will be your

optimal seeding density for subsequent invasion assays.
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Gentamicin Protection Assay for Invasin-Mediated
Invasion

Materials:

e Host cells (e.g., HEp-2) at 70-80% confluency in a 24-well plate
 Yersinia strain expressing invasin

o Bacterial growth medium (e.g., LB broth)

¢ Cell culture medium (e.g., DMEM with 10% FBS)

o Phosphate-Buffered Saline (PBS)

e Gentamicin solution (e.g., 10 mg/mL stock)

e Triton X-100 (1% v/v in PBS)

e Agar plates for bacterial culture

Procedure:

o Bacterial Preparation:

o

Inoculate the Yersinia strain into growth medium and grow overnight at the appropriate
temperature to induce invasin expression (e.g., 26°C).

o The next day, subculture the bacteria and grow to the mid-logarithmic phase.

o Harvest the bacteria by centrifugation, wash with PBS, and resuspend in cell culture
medium without antibiotics.

o Determine the bacterial concentration by measuring the optical density at 600 nm (OD600)
and plate serial dilutions to confirm the CFU/mL.

¢ Infection of Host Cells:
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o Wash the host cell monolayers twice with sterile PBS.
o Add fresh, pre-warmed cell culture medium without antibiotics to each well.

o Add the prepared bacterial suspension to the wells at the desired MOI (e.g., 10, 50, or
100).

o To synchronize the infection, you can centrifuge the plate at a low speed (e.g., 200 x g) for
5 minutes.[8]

o Incubate the plate at 37°C in a 5% CO2 incubator for a defined period (e.g., 30-90
minutes) to allow for bacterial invasion.

Gentamicin Treatment:

(¢]

After the infection period, aspirate the medium containing the bacteria.

[¢]

Wash the monolayers three times with PBS to remove non-adherent bacteria.

[¢]

Add pre-warmed cell culture medium containing gentamicin (e.g., 50-100 pug/mL) to each
well.

[¢]

Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to Kill all extracellular
bacteria.

Quantification of Internalized Bacteria:

o Aspirate the gentamicin-containing medium and wash the monolayers three times with
PBS.

o Lyse the host cells by adding a solution of 1% Triton X-100 in PBS to each well and
incubating for 5-10 minutes at room temperature. Pipette up and down to ensure complete
lysis.

o Collect the lysates and prepare serial dilutions in PBS.

o Plate the dilutions onto appropriate agar plates and incubate overnight at the optimal
growth temperature for the bacteria.
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o The following day, count the colonies to determine the number of CFUs, which represents
the number of internalized bacteria.

Data Presentation

Table 1. Recommended Starting Conditions for Invasin-Mediated Infection Assays

Parameter Recommended Range Notes

Should be empiricall
Host Cell Confluency 70-80% _ P Y .
determined for each cell line.

Highly dependent on the
Multiplicity of Infection (MOI) 10 - 150 bacterial strain and host cell
line.[8][11]

Longer times may increase
Infection Time 30 - 90 minutes invasion but also risk host cell
death.

Should be sufficient to kill all

o ] extracellular bacteria without

Gentamicin Concentration 50 - 100 pg/mL o )
affecting intracellular bacteria.

[71014]

Prolonged exposure can lead
Gentamicin Incubation Time 1-2 hours to the death of intracellular

bacteria.[6]

Visualizations
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Experimental Workflow for Invasin-Mediated Infection Assay

Preparation
Seed Host Cells Prepare Bacterial Culture
(24-48h incubation) (overnight culture & subculture)

Infection Assa

Infect Host Cells
(adjust MOI, 30-90 min incubation)

l

Wash to Remove
Non-adherent Bacteria

l

Add Gentamicin
(1-2h incubation)

l

Wash to Remove
Gentamicin

Quantification

Lyse Host Cells
(e.g., 1% Triton X-100)

:

Plate Serial Dilutions

:

Incubate & Count CFUs
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Caption: Workflow for a typical invasin-mediated infection assay.
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Caption: Signaling cascade initiated by invasin binding to B1 integrin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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